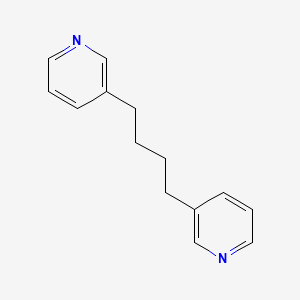
3,3'-(1,4-Butanediyl)bis-pyridine technical grade
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(1,4-Butanediyl)bis-pyridine technical grade: is a chemical compound with the molecular formula C14H16N2. It is a bipyridine derivative, which means it consists of two pyridine rings connected by a butanediyl linker. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(1,4-Butanediyl)bis-pyridine technical grade typically involves the reaction of pyridine with a butanediyl linker under controlled conditions. One common method is the palladium-catalyzed non-directed C-3 arylation of pyridine, which allows for the formation of the bipyridine structure .
Industrial Production Methods: In industrial settings, the production of 3,3’-(1,4-Butanediyl)bis-pyridine technical grade may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and purification techniques is common in industrial production.
化学反応の分析
Types of Reactions: 3,3’-(1,4-Butanediyl)bis-pyridine technical grade undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The pyridine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce dihydropyridine derivatives.
科学的研究の応用
Chemistry: 3,3’-(1,4-Butanediyl)bis-pyridine technical grade is used as a ligand in coordination chemistry. It forms complexes with various metal ions, which are studied for their catalytic and electronic properties.
Biology: In biological research, this compound is used to study the interactions between metal ions and biological molecules. It is also used in the development of metal-based drugs.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of metal-based therapeutics. Its ability to form stable complexes with metal ions makes it a valuable tool in drug development.
Industry: In industrial applications, 3,3’-(1,4-Butanediyl)bis-pyridine technical grade is used in the synthesis of advanced materials, such as metal-organic frameworks and coordination polymers. These materials have applications in gas storage, catalysis, and sensing.
作用機序
The mechanism of action of 3,3’-(1,4-Butanediyl)bis-pyridine technical grade involves its ability to coordinate with metal ions. The pyridine rings act as electron donors, forming stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the specific metal ion and the biological or chemical context.
類似化合物との比較
2,2’-Bipyridine: Another bipyridine derivative with two pyridine rings connected at the 2-position.
4,4’-Bipyridine: A bipyridine derivative with pyridine rings connected at the 4-position.
1,10-Phenanthroline: A related compound with a similar structure but with a fused ring system.
Uniqueness: 3,3’-(1,4-Butanediyl)bis-pyridine technical grade is unique due to its specific connectivity and the presence of a butanediyl linker. This structure imparts distinct chemical properties and reactivity compared to other bipyridine derivatives. Its ability to form stable complexes with metal ions and its versatility in various chemical reactions make it a valuable compound in scientific research and industrial applications.
特性
IUPAC Name |
3-(4-pyridin-3-ylbutyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1(5-13-7-3-9-15-11-13)2-6-14-8-4-10-16-12-14/h3-4,7-12H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFYNOAHPAVUON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
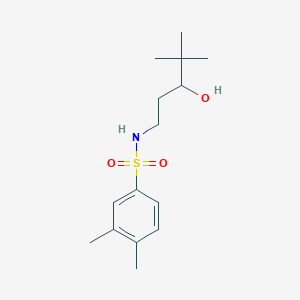
![N-(1,3-Benzodioxol-5-ylmethyl)-2-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2984995.png)
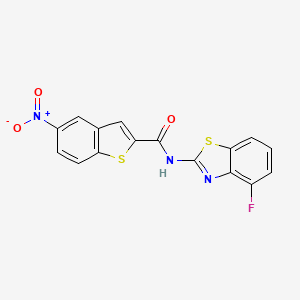
![3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
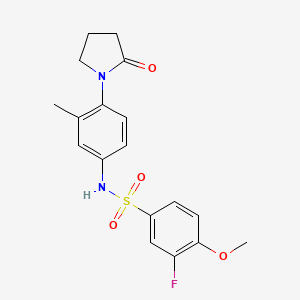
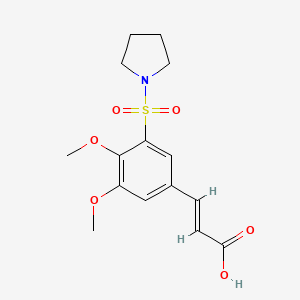
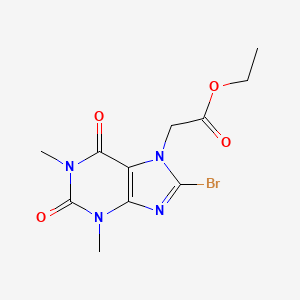
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B2985009.png)
![2-[2-(4-Methoxyphenyl)-1-pyrrolidinyl]acetamide](/img/structure/B2985010.png)
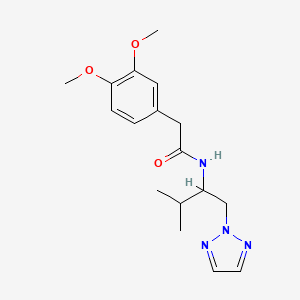

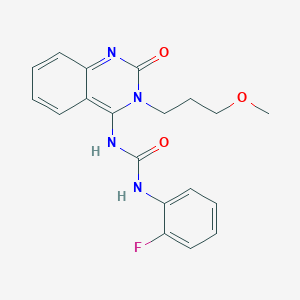
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2985014.png)
![2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2985015.png)
